molecular formula C14H10F2O3 B1518366 4-(Benzyloxy)-2,5-difluorobenzoic acid

4-(Benzyloxy)-2,5-difluorobenzoic acid

Cat. No.: B1518366
M. Wt: 264.22 g/mol
InChI Key: NOPGXISARNZOPB-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,5-difluorobenzoic acid (CAS 1408143-67-8) is a fluorinated benzoic acid derivative with a benzyloxy substituent at the 4-position and fluorine atoms at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₁₄H₁₀F₂O₃, with a molar mass of 264.22 g/mol . The benzyloxy group enhances lipophilicity, making the compound distinct from simpler difluorobenzoic acids. It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in designing molecules where controlled solubility and steric effects are critical.

Properties

IUPAC Name

2,5-difluoro-4-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPGXISARNZOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2,5-Difluorobenzoic Acid (CAS 2991-28-8)

  • Structure : Lacks the benzyloxy group at position 3.
  • Molecular Weight : 158.10 g/mol (simpler structure due to absence of benzyloxy).
  • Melting Point : 132–134°C .
  • Key Differences : Higher water solubility compared to the benzyloxy derivative due to reduced lipophilicity. Frequently used as a building block in agrochemicals .

4-(Difluoromethoxy)-2,5-difluorobenzoic Acid (CAS 1309597-33-8)

  • Structure : Replaces benzyloxy with a difluoromethoxy group (–OCF₂H).
  • Molecular Formula : C₈H₄F₄O₃; Molecular Weight : 224.11 g/mol .
  • Key Differences : The electronegative –OCF₂H group increases acidity (pKa ~1.5–2.0) compared to the benzyloxy analogue. This compound may exhibit enhanced metabolic stability in vivo due to fluorine substitution .

2,5-Difluoro-4-methylbenzoic Acid (CAS 103877-80-1)

  • Structure : Methyl group (–CH₃) at position 4 instead of benzyloxy.
  • Molecular Formula : C₈H₆F₂O₂; Molecular Weight : 174.13 g/mol .

Positional Isomers of Difluorobenzoic Acids

2,6-Difluorobenzoic Acid (CAS 385-00-2)

  • Structure : Fluorines at positions 2 and 4.
  • Molecular Weight : 158.10 g/mol .
  • Key Differences : The para-fluorine arrangement reduces steric hindrance near the carboxylic acid group, enhancing reactivity in esterification reactions compared to 2,5-difluoro isomers .

3,4-Difluorobenzoic Acid (CAS 455-86-7)

  • Structure : Fluorines at positions 3 and 4.
  • Molecular Weight : 158.10 g/mol .
  • Key Differences : Ortho-fluorines create a more polarized aromatic ring, increasing acidity (pKa ~2.3) compared to 2,5-difluoro derivatives (pKa ~2.8) .

Functional Group Analogues

4-Benzyloxy-2,6-difluorophenylboronic Acid

  • Structure : Boronic acid (–B(OH)₂) replaces the carboxylic acid group.
  • Key Differences : Enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the carboxylic acid analogue. Used in synthesizing biaryl structures .

4-Benzyloxybenzoic Acid Methyl Ester

  • Structure : Methyl ester (–COOCH₃) instead of free carboxylic acid.
  • Key Differences : The ester group reduces polarity, improving solubility in organic solvents. Often employed as a protective group in multistep syntheses .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) pKa (Estimated) LogP (Estimated) Key Applications
4-(Benzyloxy)-2,5-difluorobenzoic acid 264.22 Not reported ~2.5–3.0 ~3.2 Pharmaceutical intermediates
2,5-Difluorobenzoic acid 158.10 132–134 ~2.8 ~1.8 Agrochemicals
4-(Difluoromethoxy)-2,5-difluorobenzoic acid 224.11 Not reported ~1.5–2.0 ~2.5 Drug metabolism studies
2,5-Difluoro-4-methylbenzoic acid 174.13 Not reported ~3.0 ~2.0 Polymer additives

Preparation Methods

Starting Materials and Fluorination

  • Polyfluorinated benzoic acids such as 2,5-difluorobenzoic acid can be accessed through halogenation and fluorination sequences starting from fluoronitrobenzene or difluorobromobenzene derivatives. For example, the preparation of 4-chloro-2,5-difluorobenzoic acid involves bromination of p-fluoronitrobenzene, reduction, chlorination, diazotization, and fluorination steps to install fluorines at the 2 and 5 positions with high purity (>98%).

  • Fluorine atoms activate the aromatic ring toward nucleophilic aromatic substitution, facilitating the introduction of nucleophiles such as alkoxides.

Introduction of the Benzyloxy Group

  • The benzyloxy substituent (–OCH2Ph) is typically introduced via nucleophilic aromatic substitution (SNAr) on a suitable fluorinated aromatic precursor bearing a leaving group (e.g., fluorine or chlorine) at the 4-position.

  • For instance, 4-fluoro-2,5-difluorobenzoic acid derivatives can be reacted with benzyl alcohol or benzyl alkoxide under basic conditions to replace the fluorine at the 4-position with a benzyloxy group.

  • Protection of the carboxylic acid as a methyl ester is commonly employed before the SNAr reaction to avoid side reactions and facilitate purification.

Ester Hydrolysis to Carboxylic Acid

  • After installation of the benzyloxy group, the methyl ester is hydrolyzed under basic conditions (e.g., aqueous potassium hydroxide in methanol at 80 °C for 10 hours) followed by acidification to precipitate the free carboxylic acid.

  • This hydrolysis step yields 4-(Benzyloxy)-2,5-difluorobenzoic acid as a white solid with high purity.

Alternative Synthetic Routes

  • A one-pot Bouveault aldehyde synthesis approach can be adapted for related difluorobenzoic acid derivatives, involving treatment of 3,5-difluorobenzoic acid with tert-butyllithium, followed by addition of dimethylformamide and acidic hydrolysis to yield aldehyde intermediates, which can be further elaborated to the target compound.

  • However, for this compound, the nucleophilic aromatic substitution on fluorinated esters remains the most straightforward and scalable method.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield / Notes
1 Bromination p-Fluoronitrobenzene Bromination reagents 3-Bromo-4-fluoronitrobenzene High purity intermediate
2 Reduction 3-Bromo-4-fluoronitrobenzene Reducing agent (e.g., Sn/HCl) 3-Bromo-4-fluoroaniline Intermediate for further substitution
3 Chlorination 3-Bromo-4-fluoroaniline Chlorination reagents 3-Bromo-4-fluoro-6-chloroaniline Precursor for fluorination
4 Diazotization and Fluorination 3-Bromo-4-fluoro-6-chloroaniline Diazotization, fluorination reagents 4-Chloro-2,5-difluorobromobenzene Fluorinated aromatic intermediate
5 Grignard Formation and Carboxylation 4-Chloro-2,5-difluorobromobenzene Mg, CO2, acidification 4-Chloro-2,5-difluorobenzoic acid High purity (>98%) benzoic acid
6 Nucleophilic Aromatic Substitution 4-Fluoro-2,5-difluorobenzoic acid methyl ester Benzyl alcohol or benzyl alkoxide, base This compound methyl ester Key step to introduce benzyloxy group
7 Ester Hydrolysis This compound methyl ester Aqueous KOH in MeOH, heat, acidification This compound Final product, typically white powder, ~95% yield

Research Findings and Practical Considerations

  • The nucleophilic aromatic substitution reaction on polyfluorinated benzoates is facilitated by the electron-withdrawing fluorine atoms, which activate the ring toward displacement of fluorine by benzyl alkoxide.

  • Hydrolysis of methyl esters under mild basic conditions is efficient and yields high-purity carboxylic acids without significant side reactions.

  • The synthetic route is amenable to scale-up due to the availability of starting materials and the robustness of the key substitution and hydrolysis steps.

  • Purification typically involves precipitation of the acid upon acidification, filtration, washing, and drying under vacuum, yielding a white solid suitable for further use.

  • The presence of fluorine substituents influences the reactivity and stability of intermediates, requiring careful control of reaction conditions to avoid defluorination or side reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-2,5-difluorobenzoic acid, and how can regioselectivity be controlled during fluorine substitution?

  • Methodological Answer : The synthesis typically involves sequential halogenation and benzyloxy group introduction. For example, fluorination via electrophilic aromatic substitution (EAS) using agents like Selectfluor® under controlled pH and temperature ensures regioselectivity at the 2,5-positions. Benzyloxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, requiring anhydrous conditions and palladium catalysts . Regioselectivity is validated by monitoring reaction intermediates via TLC or HPLC and confirmed by 19F^{19}\text{F}-NMR to distinguish between ortho, meta, and para fluorine positions.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Due to its moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), recrystallization using ethanol/water mixtures is effective. Column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate 3:1 to 1:1) resolves impurities. Acid-base extraction (pH adjustment to ~3–4) isolates the benzoic acid derivative from non-acidic byproducts. Purity is assessed via melting point analysis (TmT_m) and HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can X-ray crystallography and spectroscopic methods confirm the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and substitution patterns. For instance, C–F bond lengths (~1.35 Å) and dihedral angles between the benzyloxy group and the aromatic ring confirm steric and electronic effects. 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify coupling patterns (e.g., 3JH-F^3J_{\text{H-F}} for fluorine-proton coupling), while IR spectroscopy verifies carboxylic acid (νC=O16801700cm1\nu_{\text{C=O}} \approx 1680–1700 \, \text{cm}^{-1}) and ether (νC-O-C1250cm1\nu_{\text{C-O-C}} \approx 1250 \, \text{cm}^{-1}) functional groups .

Q. What strategies resolve contradictory data on the electronic effects of benzyloxy and fluorine substituents in catalytic or biological applications?

  • Methodological Answer : Computational modeling (DFT or MD simulations) evaluates substituent effects on electron density and HOMO-LUMO gaps. For biological studies, comparative assays using analogs (e.g., 4-(Benzyloxy)-2-fluoro vs. 2,5-difluoro derivatives) isolate substituent contributions. Electrochemical methods (cyclic voltammetry) quantify redox potentials influenced by electron-withdrawing fluorine atoms .

Q. How can researchers design experiments to assess the antimicrobial activity of this compound?

  • Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (e.g., ciprofloxacin) and test compound solubility in DMSO/PBS. For mechanistic insights, perform enzyme inhibition assays targeting bacterial dihydrofolate reductase (DHFR) or β-lactamases, correlating activity with fluorine’s electronegativity and benzyloxy’s steric bulk .

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